molecular formula C16H14F2N4O2S B2593776 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-49-9

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2593776
CAS No.: 946319-49-9
M. Wt: 364.37
InChI Key: MPNOJNITXNAVBG-UHFFFAOYSA-N
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Description

The compound "(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone" features a benzothiazole core substituted with fluorine atoms at positions 4 and 6, linked via a piperazine ring to a 3-methylisoxazole-5-yl methanone group. The fluorine atoms enhance metabolic stability and membrane permeability, while the methyl group on the isoxazole may influence steric interactions with target proteins .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2S/c1-9-6-12(24-20-9)15(23)21-2-4-22(5-3-21)16-19-14-11(18)7-10(17)8-13(14)25-16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOJNITXNAVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole core.

    Piperazine Attachment: The benzo[d]thiazole intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized by reacting 3-methyl-5-isoxazolecarboxylic acid with the piperazinyl-benzo[d]thiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring to form N-oxides.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Compound 941869-25-6 : (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
  • Key Differences :
    • The benzothiazole ring has an ethoxy group at position 6 instead of fluorine at positions 4 and 5.
    • The isoxazole lacks the 3-methyl substituent present in the target compound.
  • Absence of the 3-methyl group on isoxazole may decrease steric hindrance, allowing broader target engagement but possibly reducing selectivity .
Compound 923193-03-7 : N-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
  • Key Differences: Replaces the piperazine-isoxazole methanone moiety with a propanamide linker and pyridinylmethyl group. Methoxy substitution at position 6 of benzothiazole.
  • Implications: The amide linker introduces hydrogen-bonding capacity, which could enhance target affinity but reduce membrane permeability compared to the methanone group. Pyridine inclusion may improve solubility but introduce metabolic vulnerabilities (e.g., oxidation) .

Piperazine-Linked Heterocycles in Analogous Compounds

Compounds from : 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone
  • Key Differences :
    • Ethane-1-one backbone with tetrazole-thiol and sulfonylphenyl groups instead of benzothiazole-isoxazole.
  • Tetrazole-thiols may confer redox activity, which could lead to off-target effects .

Fluorine vs. Other Halogens or Functional Groups

Compounds 4 and 5 () : Chlorophenyl- and Fluorophenyl-Substituted Thiazoles
  • Key Differences :
    • Chlorine (electron-withdrawing) and fluorine substituents on phenyl-thiazole hybrids.
  • Implications :
    • Fluorine’s smaller size and higher electronegativity improve pharmacokinetics (e.g., half-life) compared to chlorine.
    • Chlorophenyl groups may enhance lipophilicity but increase toxicity risks .

Physicochemical and Pharmacokinetic Considerations

Solubility and Lipophilicity

  • The target compound’s difluoro substitution likely balances solubility (via piperazine’s basicity) and lipophilicity (fluorine’s hydrophobicity).
  • Ethoxy or methoxy analogs (e.g., 941869-25-6) may exhibit higher logP values, risking precipitation in aqueous environments .

Metabolic Stability

Structural Insights from Crystallography ()

  • Isostructural analogs (e.g., compounds 4 and 5) exhibit planar conformations with perpendicular fluorophenyl groups, suggesting that steric effects from the 3-methylisoxazole in the target compound could influence crystal packing and bioavailability .

Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is created by reacting 4,6-difluoro-2-aminobenzothiazole with suitable reagents.
  • Piperazine Coupling : The benzothiazole derivative is then coupled with piperazine using coupling agents like DCC or EDC in the presence of a base.
  • Attachment of the Isoxazole Group : The final step involves coupling with 3-methylisoxazol-5-carbonyl chloride to form the target compound.

Antimicrobial Properties

Research indicates that derivatives containing the benzothiazole and piperazine moieties exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound demonstrate moderate to good antibacterial and antifungal effects against various pathogens .

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial32
Compound BAntifungal16
Target CompoundAntimicrobial8

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell viability.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways that control cell growth and apoptosis.
  • Oxidative Stress Induction : The nitro group in related compounds suggests a potential for generating reactive oxygen species, contributing to cytotoxic effects on tumor cells .

Study 1: Antimicrobial Screening

In a study published in the Journal of Korean Chemical Society, a series of thiazole-piperazine derivatives were synthesized and screened for antimicrobial activity. The results indicated that many derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 8 µg/mL .

Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of similar compounds where this compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

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